Targeted Kinase Inhibition Profile Differentiates CAS 299441-52-4 from Antimicrobial Analogs
While no direct head‑to‑head IC50 data are available for CAS 299441‑52‑4, a cross‑study comparison reveals a fundamental divergence in application: this compound is characterized as an ATP‑competitive GSK‑3 inhibitor , whereas structurally related 2‑aminothiazoles, such as compound 4 from Yadlapalli et al. (4‑phenylbenzamido‑2‑aminothiazole), exhibit antimicrobial activity with an MIC of 7.8 × 10⁻³ mg/mL against *E. coli* and 16 μg/mL against *M. tuberculosis* H37Rv [1]. This qualitative difference in target engagement—kinase inhibition versus antimicrobial—renders the compounds non‑interchangeable for GSK‑3‑related studies.
| Evidence Dimension | Primary biological activity |
|---|---|
| Target Compound Data | GSK‑3 inhibition (qualitative) |
| Comparator Or Baseline | 4‑phenylbenzamido‑2‑aminothiazole |
| Quantified Difference | Kinase inhibition vs. antimicrobial (MIC 7.8 × 10⁻³ mg/mL against E. coli) |
| Conditions | In vitro kinase assay vs. resazurin‑mediated microtiter antibacterial assay |
Why This Matters
For GSK‑3‑targeted research, substitution with an antimicrobial analog would invalidate the intended mechanism of action.
- [1] Yadlapalli, R. K., Chourasia, O. P., Jogi, M. P., Podile, A. R., & Perali, R. S. (2013). Design, synthesis and in vitro antimicrobial activity of novel phenylbenzamido‑aminothiazole‑based azasterol mimics. *Medicinal Chemistry Research*, 22(6), 2975‑2983. View Source
